molecular formula C17H17NO5S B230288 4-[N-(4-METHYLBENZENESULFONYL)ACETAMIDO]PHENYL ACETATE

4-[N-(4-METHYLBENZENESULFONYL)ACETAMIDO]PHENYL ACETATE

Katalognummer: B230288
Molekulargewicht: 347.4 g/mol
InChI-Schlüssel: WEVVRNMDPFEJCW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[N-(4-METHYLBENZENESULFONYL)ACETAMIDO]PHENYL ACETATE is a complex organic compound that features a combination of acetic acid, acetyl, toluene-4-sulfonyl, and phenyl ester groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid 4-[acetyl-(toluene-4-sulfonyl)-amino]-phenyl ester typically involves multiple stepsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing advanced reactors and continuous flow systems to optimize the reaction efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-[N-(4-METHYLBENZENESULFONYL)ACETAMIDO]PHENYL ACETATE can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions may convert the acetyl group to an alcohol.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring .

Wissenschaftliche Forschungsanwendungen

4-[N-(4-METHYLBENZENESULFONYL)ACETAMIDO]PHENYL ACETATE has several applications in scientific research:

Wirkmechanismus

The mechanism by which acetic acid 4-[acetyl-(toluene-4-sulfonyl)-amino]-phenyl ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to acetic acid 4-[acetyl-(toluene-4-sulfonyl)-amino]-phenyl ester include:

  • Toluene-4-sulfonyloxy-acetic acid ethyl ester
  • Acetic acid 4-(toluene-4-sulfonyl)-phenyl ester

Uniqueness

What sets acetic acid 4-[acetyl-(toluene-4-sulfonyl)-amino]-phenyl ester apart is its unique combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Eigenschaften

Molekularformel

C17H17NO5S

Molekulargewicht

347.4 g/mol

IUPAC-Name

[4-[acetyl-(4-methylphenyl)sulfonylamino]phenyl] acetate

InChI

InChI=1S/C17H17NO5S/c1-12-4-10-17(11-5-12)24(21,22)18(13(2)19)15-6-8-16(9-7-15)23-14(3)20/h4-11H,1-3H3

InChI-Schlüssel

WEVVRNMDPFEJCW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)OC(=O)C)C(=O)C

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)OC(=O)C)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.